N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide
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Overview
Description
N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and diuretic properties . This particular compound features a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, making it a unique structure within the sulfonamide family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Aminomethyl Group: This can be achieved through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Cyclopropoxylation: The cyclopropoxy group can be introduced via nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the pyridine derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections and other diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the inhibition of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness: N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C10H15N3O3S |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[6-(aminomethyl)-5-cyclopropyloxypyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-7-4-10(16-8-2-3-8)9(5-11)12-6-7/h4,6,8,13H,2-3,5,11H2,1H3 |
InChI Key |
MWJIZENOBRVXOH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(N=C1)CN)OC2CC2 |
Origin of Product |
United States |
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